molecular formula C6H11BrO2S B1376717 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane CAS No. 1423032-35-2

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane

Cat. No.: B1376717
CAS No.: 1423032-35-2
M. Wt: 227.12 g/mol
InChI Key: SXXUNLPFKDPLRC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane is a sophisticated cyclopropane-based chemical building block designed for advanced synthetic chemistry and drug discovery research. Its structure, featuring both bromomethyl and methanesulfonylmethyl (mesyl) functional groups on a single carbon atom of the cyclopropane ring, makes it a highly versatile and valuable intermediate for constructing complex molecular architectures. In medicinal chemistry, this compound serves as a key precursor for the introduction of the strained cyclopropane motif, a structure known to confer conformational rigidity and enhance metabolic stability to potential drug candidates . The presence of two distinct reactive sites allows for sequential and selective modifications. The bromomethyl group is a proficient electrophile, readily participating in nucleophilic substitution reactions (SN2) with a variety of carbon, nitrogen, and oxygen nucleophiles, or in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . Concurrently, the methanesulfonyl group can act as an excellent leaving group, facilitating further alkylation events, or can be utilized in elimination reactions to access methylenecyclopropane derivatives. This dual functionality enables researchers to efficiently build molecular complexity from a single, compact scaffold. The primary research value of this reagent lies in its application as a key synthetic intermediate in the development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals, where it is instrumental in exploring structure-activity relationships and creating novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(bromomethyl)-1-(methylsulfonylmethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c1-10(8,9)5-6(4-7)2-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXUNLPFKDPLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially disrupting metabolic pathways. It has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis, leading to reduced nucleic acid synthesis in bacterial cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties. It disrupts bacterial cell functions, leading to cell death, which is particularly relevant in the development of new antibiotics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, inhibiting growth and replication.
Enzyme InhibitionInhibits DHPS, affecting folate synthesis and leading to reduced nucleic acid production.
CytotoxicityShows potential cytotoxic effects on cancer cell lines, indicating possible anticancer properties.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential application in treating bacterial infections.

Study 2: Enzyme Inhibition Mechanism

Another research focused on the mechanism of action of this compound as a DHPS inhibitor. Kinetic studies revealed that the compound binds competitively to the active site of DHPS, effectively blocking substrate access. This inhibition leads to a significant decrease in folate levels within bacterial cells, ultimately resulting in cell death.

Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines indicated that this compound exhibits cytotoxic effects. The compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential for development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Cyclopropane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Applications/Reactivity References
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane C₆H₁₁BrO₂S 227.12 Bromomethyl, Methanesulfonylmethyl -CH₂Br, -CH₂SO₂CH₃ Unknown (limited data)
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Bromomethyl, Methanesulfonyl -CH₂Br, -SO₂CH₃ Pharmaceutical intermediates; alkylation reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane C₅H₇BrF₃ 213.01 Bromomethyl, Trifluoromethyl -CH₂Br, -CF₃ Potential fluorinated building block
1-(Bromomethyl)-1-(difluoromethyl)cyclopropane C₅H₇BrF₂ 194.02 Bromomethyl, Difluoromethyl -CH₂Br, -CHF₂ Halogenated synthon for drug discovery
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride C₇H₁₅ClN₂O₂S 238.73 Aminomethyl, Sulfonamide -CH₂NH₂, -SO₂N(CH₃)₂ Bioactive molecule (unexplored potential)

Key Observations and Research Findings

Reactivity and Electronic Effects
  • Bromine as a Leaving Group : The bromomethyl group in all listed compounds facilitates nucleophilic substitution (e.g., alkylation in and ). For instance, bromomethylcyclopropane derivatives are used in alkylation reactions to synthesize nicotinic receptor ligands (Ki = 0.78–2.5 nM) .
  • In contrast, sulfonamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities, enhancing bioavailability .
  • Fluorinated Analogues : Trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups (–13) introduce steric bulk and electronic effects, improving metabolic stability in drug candidates.
Cyclopropane Ring Strain

The strained cyclopropane ring increases reactivity compared to cyclohexane derivatives (). For example, cyclopropane-containing intermediates in undergo ring-opening reactions under acidic conditions to form bicyclic amines.

Preparation Methods

Bromomethylcyclopropane Formation

The initial critical step involves converting cyclopropylcarbinol to bromomethylcyclopropane derivatives. Patents US9809514B2 and FR3010997A1 describe a method using triphenylphosphite and bromine (dibromine) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

  • Reagents and Conditions:

    • Cyclopropylcarbinol is reacted with a complex formed by dibromine and triphenylphosphite.
    • The molar ratio of triphenylphosphite to dibromine is carefully controlled, typically between 1.03 to 1.09 equivalents relative to dibromine.
    • The reaction is carried out at low temperatures, generally below 2 °C, to minimize by-product formation.
    • Stirring is maintained during and after the addition of cyclopropylcarbinol for 30 to 40 minutes.
  • Solvent and Temperature Control:

    • DMF is the preferred solvent due to its high polarity and ability to dissolve the phosphite-bromine complex.
    • The reaction is exothermic; thus, efficient heat exchange and temperature control are essential to prevent ring opening or other side reactions.
    • Cooling jackets with methanol or water flow are used to maintain temperatures in the range of -8 ± 2 °C during addition and reaction.
  • Isolation:

    • After completion, the reaction mixture is subjected to vacuum distillation at pressures of 5 to 15 mmHg and temperatures below 60 °C to isolate bromomethylcyclopropane.
    • Subsequent washing with cold aqueous sodium bicarbonate solution (0 to 5 °C) removes acidic impurities.

This method achieves high yields (e.g., 550 kg product from 220 kg cyclopropylcarbinol) with minimized by-products due to controlled temperature and stoichiometry.

Introduction of Methanesulfonylmethyl Group

While the patents primarily focus on bromomethylcyclopropane, the preparation of 1-(bromomethyl)-1-(methanesulfonylmethyl)cyclopropane involves further functionalization:

  • Sulfonylation Step:

    • The methanesulfonylmethyl substituent can be introduced by reacting the bromomethylcyclopropane intermediate with methanesulfonyl-containing reagents, such as methanesulfonyl chloride or methanesulfonylmethyl nucleophiles.
    • This step typically requires a base to facilitate nucleophilic substitution or addition.
  • Reaction Conditions:

    • The sulfonylation is carried out under mild conditions to preserve the cyclopropane ring.
    • Polar aprotic solvents like DMF or acetonitrile are preferred to maintain solubility and reaction efficiency.
    • Temperature is maintained at ambient to slightly elevated levels (20–40 °C) to optimize reaction rate without decomposition.
  • Purification:

    • The product is purified by standard organic extraction and distillation or chromatography to isolate the desired sulfonylated bromomethylcyclopropane.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Notes
Bromomethylcyclopropane formation Cyclopropylcarbinol, dibromine, triphenylphosphite DMF (preferred) < 2 °C (addition), -8 ± 2 °C (reaction) Exothermic; strict temp control needed
Isolation of bromomethylcyclopropane Vacuum distillation at 5–15 mmHg Reaction mixture < 60 °C Minimizes by-products
Washing/purification NaHCO3 aqueous solution (cold) Water 0–5 °C Removes acidic impurities
Methanesulfonylmethyl introduction Methanesulfonyl chloride or equivalent, base DMF, acetonitrile 20–40 °C Mild conditions to preserve ring
Final purification Extraction, distillation, chromatography Various Ambient Ensures high purity

Research Findings and Practical Considerations

  • The use of triphenylphosphite instead of triphenylphosphine enhances solubility and reaction efficiency due to the higher polarity of the phosphite, which is more soluble in polar aprotic solvents.
  • Maintaining low temperature during bromination prevents ring strain-induced side reactions such as ring opening, which are exothermic and difficult to control.
  • The stoichiometric balance of reagents is critical; excess dibromine or phosphite can lead to by-products and lower yields.
  • Distillation under reduced pressure at controlled temperature preserves product integrity and reduces decomposition.
  • Washing with cold sodium bicarbonate solution neutralizes residual acids and stabilizes the product.
  • The sulfonylation step must be carefully controlled to avoid overreaction or degradation of the cyclopropane ring.

Q & A

Basic: What are the common synthetic routes for preparing 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane, and what key reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves cyclopropane ring formation followed by functionalization. A plausible route includes:

  • Step 1 : Cyclopropanation via [2+1] cycloaddition using a dihalocarbene precursor (e.g., CHBr₃/KOtBu) to generate the bromomethyl-substituted cyclopropane intermediate.
  • Step 2 : Sulfonylation of the intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methanesulfonylmethyl group.

Key factors influencing yield:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .
  • Temperature : Lower temperatures (0–25°C) minimize side reactions like elimination .
  • Base strength : Mild bases (e.g., NaHCO₃) prevent dehydrohalogenation .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–2.0 ppm) and methyl groups (δ 3.0–3.5 ppm for methanesulfonyl) .
    • ¹³C NMR : Cyclopropane carbons appear at δ 10–25 ppm; sulfonyl carbons at δ 40–50 ppm .
  • IR Spectroscopy : Strong absorption bands for S=O (1130–1370 cm⁻¹) and C-Br (500–600 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents on the strained cyclopropane ring (e.g., dihedral angles and bond lengths) .

Advanced: How does the electron-withdrawing methanesulfonyl group influence the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

Answer:
The methanesulfonyl (Ms) group acts as a strong electron-withdrawing group (EWG), polarizing the adjacent C-Br bond and increasing its susceptibility to nucleophilic attack. This effect:

  • Accelerates SN2 reactions : Enhanced leaving-group displacement by nucleophiles (e.g., OH⁻ or amines) .
  • Stabilizes transition states : The Ms group delocalizes negative charge during bond cleavage, lowering activation energy .
  • Directs regioselectivity : Reactions occur preferentially at the bromomethyl site due to the Ms group’s inductive effect .

Advanced: What strategies can mitigate competing elimination pathways during functionalization of this compound?

Answer:
To favor substitution over elimination:

  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates and disfavor base-induced elimination .
  • Base selection : Employ weak bases (e.g., Na₂CO₃) instead of strong bases (e.g., KOtBu) to avoid dehydrohalogenation .
  • Temperature control : Maintain reactions at ≤50°C to prevent thermal decomposition .
  • Additives : Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance nucleophilicity without increasing basicity .

Data Contradiction: How should researchers resolve discrepancies in reported reaction outcomes when using different catalysts for cross-coupling reactions involving this compound?

Answer:
Discrepancies often arise from variations in catalyst systems (e.g., Pd vs. Cu) or reaction conditions. Systematic approaches include:

  • Catalyst screening : Compare Pd(PPh₃)₄ (for Suzuki couplings) vs. CuI (for Ullmann reactions) to assess efficiency .
  • Kinetic studies : Monitor reaction progress via GC-MS or HPLC to identify intermediates and side products .
  • Computational modeling : Use DFT calculations to predict transition-state energies and rationalize catalyst performance .

Application: In medicinal chemistry, what are the design considerations for using this compound as a building block in bioactive molecule synthesis?

Answer:
Key considerations include:

  • Bioisosteric replacement : The cyclopropane ring mimics rigid hydrocarbon chains, enhancing metabolic stability .
  • Functional group compatibility : The bromomethyl group allows late-stage diversification (e.g., alkylation or cross-coupling) .
  • Toxicity profiling : Assess potential genotoxicity from the bromine moiety using in vitro assays (e.g., Ames test) .

Comparative Reaction Conditions Table

Reaction TypeReagents/ConditionsMajor ProductReference
Nucleophilic SubstitutionNaOH, MeOH, 25°CCyclopropanol derivative
EliminationKOtBu, DMSO, 70°CCyclopropene
SulfonylationMsCl, Et₃N, CH₂Cl₂, 0°CMethanesulfonylmethyl derivative
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl cyclopropane analog

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane
Reactant of Route 2
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane

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